4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
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Overview
Description
4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core with various functional groups, including hydroxy, methoxy, and thiazolidinone moieties. Compounds of this nature are often studied for their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: Starting with a substituted benzene derivative, such as 4-hydroxy-3-methoxybenzoic acid, which is then converted to the corresponding benzamide through an amide coupling reaction.
Thiazolidinone Ring Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinone derivative, while reduction of the thiazolidinone ring may produce a thiazolidine compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the thiazolidinone ring may interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzamide: Lacks the thiazolidinone moiety but shares the benzamide core.
N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide: Lacks the hydroxy and methoxy groups but contains the thiazolidinone ring.
Uniqueness
4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide is unique due to the combination of functional groups it possesses, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H10N2O4S2 |
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Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C11H10N2O4S2/c1-17-8-4-6(2-3-7(8)14)10(16)12-13-9(15)5-19-11(13)18/h2-4,14H,5H2,1H3,(H,12,16) |
InChI Key |
URDKEXIEBJLQAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN2C(=O)CSC2=S)O |
Origin of Product |
United States |
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